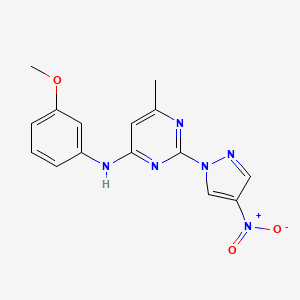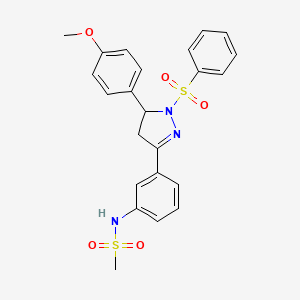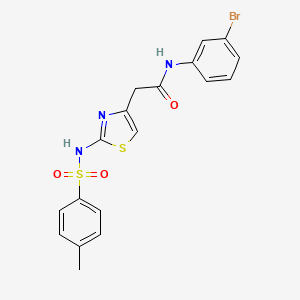
N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyrimidine derivative that has been synthesized using various methods. The compound has been studied extensively for its potential applications in the field of medicine and drug discovery. In
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied extensively for its potential applications in the field of medicine and drug discovery. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, including tyrosine kinases, protein kinases, and G protein-coupled receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of various enzymes and receptors, which are involved in the regulation of various cellular processes. The compound has been found to exhibit potent inhibitory activity against tyrosine kinases, which are involved in the regulation of cell growth and proliferation. The compound has also been found to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes and receptors, which are involved in the regulation of various cellular processes. The compound has also been found to exhibit potent anti-inflammatory and anti-cancer activity. The compound has been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and the methods used have been optimized to produce high yields of the compound. The compound has also been found to exhibit potent inhibitory activity against various enzymes and receptors, which makes it a promising candidate for the development of new drugs. However, the compound has some limitations, including its limited solubility in aqueous solutions, which makes it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine. One direction is to explore the potential applications of the compound in the treatment of other diseases, including neurological disorders and infectious diseases. Another direction is to investigate the mechanism of action of the compound in more detail, to gain a better understanding of how it inhibits the activity of various enzymes and receptors. Additionally, further studies are needed to optimize the synthesis methods used to produce the compound and to develop new methods for the synthesis of related compounds with improved properties.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has been achieved using various methods. One of the most common methods involves the reaction of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine with 3-methoxyaniline in the presence of a catalyst. Another method involves the reaction of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine with 3-methoxybenzaldehyde in the presence of a reducing agent. The synthesis of this compound has been reported in several scientific journals, and the methods used have been optimized to produce high yields of the compound.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-10-6-14(18-11-4-3-5-13(7-11)24-2)19-15(17-10)20-9-12(8-16-20)21(22)23/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZYKXVPIOXLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)
![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2476801.png)




![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)
![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)

![5-(2-Fluorophenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2476815.png)

![3-isobutyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476817.png)
![4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2476819.png)